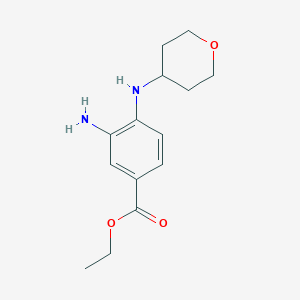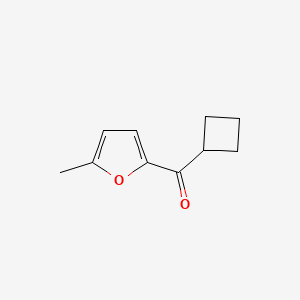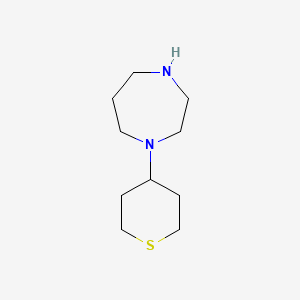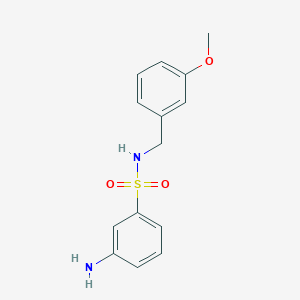![molecular formula C17H18O2 B1453701 3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde CAS No. 1040033-13-3](/img/structure/B1453701.png)
3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde
Descripción general
Descripción
“3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde” is a chemical compound with the empirical formula C17H18O2 . It has a molecular weight of 254.32 .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde” can be represented by the SMILES string O=CC1=CC(C)=C(OCC(C=CC=C2)=C2C)C(C)=C1 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Alternative Synthesis Methods : A procedure involving the hydrogenation and protection of commercially available 3-hydroxy-4-methoxy-benzaldehyde led to the synthesis of methoxy methyl ether of 2-methoxy-5-methylphenol, further processed into various compounds (Banerjee et al., 2013).
- Cytotoxicity and Synthesis of Amorfrutins : A study synthesized amorfrutins A and B from 3,5-Dimethoxy-benzaldehyde and evaluated their cytotoxicity, showing promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020).
Materials and Polymer Chemistry
- Synthesis of Schiff Base Compounds : Schiff base compounds derived from benzaldehyde analogs demonstrated significant inhibition of steel corrosion in acidic solutions, suggesting applications in materials chemistry (Emregül & Hayvalı, 2006).
- Copolymerization and Polymer Chemistry : Studies focused on the synthesis of novel copolymers of styrene with various substituted benzaldehydes, indicating the potential for creating new materials with specific properties (Kharas et al., 2015).
Biomedical Applications
- Antimicrobial and Anticancer Potentials : Certain benzaldehyde derivatives exhibited antimicrobial and anticancer potentials, with structure-activity relationship studies highlighting the importance of specific substituents (Sigroha et al., 2012).
- Sensor Development for Live Cell Imaging : A rhodamine-based sensor derived from benzaldehyde was developed for the recognition of trivalent metal ions, with applications in live cell imaging and molecular logic devices (Alam et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, “3-Hydroxy-4-methoxybenzaldehyde”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to note that while this data is for a similar compound, the safety and hazards of “3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde” may be different and should be determined separately.
Propiedades
IUPAC Name |
3,5-dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-5-4-6-15(7-12)11-19-17-13(2)8-16(10-18)9-14(17)3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDJTHLAZRZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)


![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)







